Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate
Overview
Description
Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol . This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with an ethyl ester and a hydroxyl group attached . It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-hydroxyfuroic acid with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions on the aromatic rings.
Major Products Formed
Oxidation: Formation of 3-oxo-furo[3,2-b]pyridine-2-carboxylate.
Reduction: Formation of ethyl 3-hydroxyfuro[3,2-b]pyridine-2-methanol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate
- Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate
- Ethyl 3-hydroxyfuro[3,2-b]quinoline-2-carboxylate
Uniqueness
Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(13)9-8(12)7-6(15-9)4-3-5-11-7/h3-5,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBJDCJMUBQENL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716287 | |
Record name | Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107095-99-8 | |
Record name | Furo[3,2-b]pyridine-2-carboxylic acid, 3-hydroxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107095-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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